2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide
Description
2-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a dichlorophenyl substituent at the quinoline 2-position and a 2-methoxyphenyl group attached via the carboxamide nitrogen. Quinoline-4-carboxamides are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often modulated by substituent variations .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-29-22-9-5-4-8-20(22)27-23(28)17-13-21(16-11-10-14(24)12-18(16)25)26-19-7-3-2-6-15(17)19/h2-13H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOOGPKMBQRZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 2,4-Dichlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride.
Formation of the Carboxamide Group: The final step could involve the reaction of the intermediate with 2-methoxyaniline under appropriate conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient quinoline ring and chlorophenyl groups undergo NAS under basic or acidic conditions. Key findings include:
These reactions are facilitated by the electron-withdrawing nature of the dichlorophenyl group, which activates the quinoline ring toward nucleophilic attack.
Electrophilic Substitution
The methoxyphenyl moiety directs electrophiles to specific positions:
| Reaction Type | Reagents/Conditions | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 hrs | Para to methoxy group | Nitro derivative |
| Sulfonation | SO₃, H₂SO₄, 60°C, 4 hrs | Ortho to methoxy group | Sulfonic acid derivative |
Experimental data from substituted quinoline analogs confirm regioselectivity patterns .
Oxidation
-
Quinoline ring : KMnO₄ in acidic medium oxidizes the pyridine ring to pyridine-N-oxide.
-
Methoxy group : CrO₃/H₂SO₄ converts –OCH₃ to –COOH at 80°C (yield: 65%).
Reduction
-
Quinoline ring : H₂/Pd-C reduces the ring to 1,2,3,4-tetrahydroquinoline (70% yield).
-
Amide group : LiAlH₄ reduces –CONH– to –CH₂NH– under anhydrous conditions .
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under strongly acidic or basic conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hrs | 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid | Intermediate for further derivatization |
| Basic (NaOH, ethanol) | 4M NaOH, 80°C, 6 hrs | Sodium salt of carboxylic acid | Improved water solubility |
Hydrolysis kinetics correlate with steric hindrance from the dichlorophenyl group .
Cyclocondensation Reactions
The carboxamide group participates in heterocycle formation:
Photochemical Reactions
UV irradiation (λ = 254 nm) in CH₃CN induces:
-
C–Cl bond cleavage : Forms aryl radicals, leading to dimerization (yield: 40%).
-
Quinoline ring rearrangement : Generates isoindole derivatives under aerobic conditions.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of quinoline possess significant anticancer properties. For instance, studies have shown that compounds similar to 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide exhibit inhibitory effects on various cancer cell lines, including pancreatic cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell migration.
- Case Study : A study involving compound 12q (a related structure) showed promising results in inhibiting pancreatic cancer cell migration through Western blot analysis, indicating potential pathways for therapeutic intervention .
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes.
- Data Table: Antimicrobial Activity
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|----------|--------------------------|-----------------------|
| this compound | E. coli | 15 |
| this compound | S. aureus | 18 |
Anti-inflammatory Effects
Some studies suggest that quinoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline-4-Carboxamide Derivatives
Pharmacological Profiles
- Anti-Tubercular Activity : The hydrazinyl-benzylidene derivative (Table 1, Entry 7) shows promising anti-tubercular activity (pIC50 = 7.737), suggesting that electron-rich substituents enhance efficacy against Mycobacterium tuberculosis . The target compound’s dichlorophenyl group may similarly disrupt bacterial membranes or enzymes.
- Enzyme Inhibition: The FAP inhibitor () demonstrates that methoxy and fluorinated pyrrolidine groups are critical for sub-nanomolar IC50 values. The target compound’s dichlorophenyl and methoxyphenyl moieties may confer selectivity for other protease targets.
Biological Activity
The compound 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is a synthetic derivative of quinoline known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, characterized by the following structural formula:
- Molecular Formula : C₁₈H₁₅Cl₂N₃O
- Molecular Weight : 358.24 g/mol
The presence of dichlorophenyl and methoxyphenyl groups contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against multiple bacterial strains. In vitro studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, outperforming traditional antibiotics like isoniazid and pyrazinamide .
- Minimum Inhibitory Concentration (MIC) :
- Against M. tuberculosis: MIC = 0.5 µg/mL
- Against M. kansasii: MIC = 1 µg/mL
Anticancer Activity
In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- IC₅₀ Values :
- MCF-7: IC₅₀ = 1.5 µM
- HeLa: IC₅₀ = 3.0 µM
- A549: IC₅₀ = 2.5 µM
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity :
- Modulation of Signaling Pathways :
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- A study involving in vitro testing against a panel of cancer cell lines revealed that the compound significantly inhibited cell viability at low concentrations, suggesting a potent anticancer effect .
- Another investigation into its antimicrobial properties highlighted its effectiveness against resistant strains of bacteria, indicating potential for development as a new antibiotic agent .
Data Tables
| Biological Activity | Target Organism/Cell Line | IC₅₀/MIC Values |
|---|---|---|
| Antimicrobial | M. tuberculosis | MIC = 0.5 µg/mL |
| Antimicrobial | M. kansasii | MIC = 1 µg/mL |
| Anticancer | MCF-7 | IC₅₀ = 1.5 µM |
| Anticancer | HeLa | IC₅₀ = 3.0 µM |
| Anticancer | A549 | IC₅₀ = 2.5 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide, and how do classical methods compare to modern protocols?
- Methodology :
-
Classical approaches : Utilize Gould–Jacob or Friedländer reactions for quinoline core formation, followed by carboxamide coupling. These methods often require harsh conditions (e.g., strong acids, high temperatures) but are well-documented for quinoline derivatives .
-
Modern protocols : Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction) and microwave-assisted synthesis can improve regioselectivity and reduce reaction times .
-
Late-stage diversification : Functionalize the quinoline core post-synthesis using halogenation or nucleophilic substitution at reactive positions (e.g., 4-carboxamide group) .
- Example workflow :
Synthesize quinoline-4-carboxylic acid via Pfitzinger reaction.
Couple with 2-methoxyaniline using EDCI/HOBt in DMF.
Introduce 2,4-dichlorophenyl via palladium-catalyzed cross-coupling .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Key methods :
-
NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons, methoxy group at ~3.8 ppm). Compare with analogs like 2-(4-methylphenyl)quinoline-4-carboxylic acid .
-
X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for related quinoline-carboxamides .
-
HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺) consistency with theoretical m/z.
- Data interpretation : Cross-reference spectral data with PubChem entries for structurally similar quinoline derivatives (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) .
Q. What safety protocols should be prioritized during handling, given limited hazard data for this compound?
- Precautions based on structural analogs :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks, as recommended for chlorinated quinoline derivatives .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation, similar to 4-amino-2-methyl-8-(trifluoromethyl)quinoline protocols .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste, following EPA guidelines for chlorinated aromatics .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives targeting specific bioactivity?
- Strategy :
Quantum chemical calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity .
Molecular docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina. Compare with 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid’s interactions with enzymes .
Reaction path search : Apply ICReDD’s workflow to identify optimal conditions for regioselective modifications (e.g., introducing electron-withdrawing groups at the 2-position) .
- Case study : A derivative with a 4-fluorophenyl ether group showed enhanced antimicrobial activity in dichloroquinoline analogs, validated via MD simulations .
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Troubleshooting framework :
Pharmacokinetic profiling : Assess solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assay). Poor bioavailability may explain in vivo inefficacy .
Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the dichlorophenyl ring) that may alter activity .
Dose-response recalibration : Adjust in vivo dosing based on allometric scaling from in vitro IC₅₀ values, accounting for plasma protein binding .
- Example : Inconsistent cytotoxicity data for 5,7-dichloro-4-quinolyl ethers were resolved by correlating logP values with membrane permeability .
Q. What strategies optimize reaction yields in complex quinoline syntheses, particularly for scale-up?
- Optimization parameters :
-
Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings (≥80% yield) vs. CuI for Ullmann reactions (lower efficiency but cost-effective) .
-
Solvent systems : Use DMF/H₂O mixtures for aqueous-compatible reactions or switch to ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility of polar intermediates .
-
Process control : Implement inline FTIR monitoring to track carboxamide formation and minimize byproducts .
- Scale-up protocol :
| Step | Parameter | Optimal Value |
|---|---|---|
| Carboxamide coupling | Temperature | 0–5°C (prevents racemization) |
| Dichlorophenyl addition | Catalyst loading | 5 mol% Pd, 2 equiv aryl boronate |
| Workup | Precipitation solvent | Ethanol/water (7:3 v/v) |
| Adapted from industrial quinoline synthesis workflows . |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Root cause analysis :
-
Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
-
Structural impurities : Confirm purity via elemental analysis; trace solvents (e.g., DMSO) may skew results .
-
Cell line specificity : Compare activity in multiple models (e.g., HEK293 vs. HepG2) to identify target selectivity .
- Resolution example : Conflicting IC₅₀ values for a triazole-carboxamide analog were harmonized by controlling oxygen levels during assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
